

using Enmein for G0/G1 phase cell cycle arrest experiments

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Compound of Interest

Compound Name: Enmein

Cat. No.: B198249

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Application Notes: Enmein-Induced G0/G1 Cell Cycle Arrest

Introduction

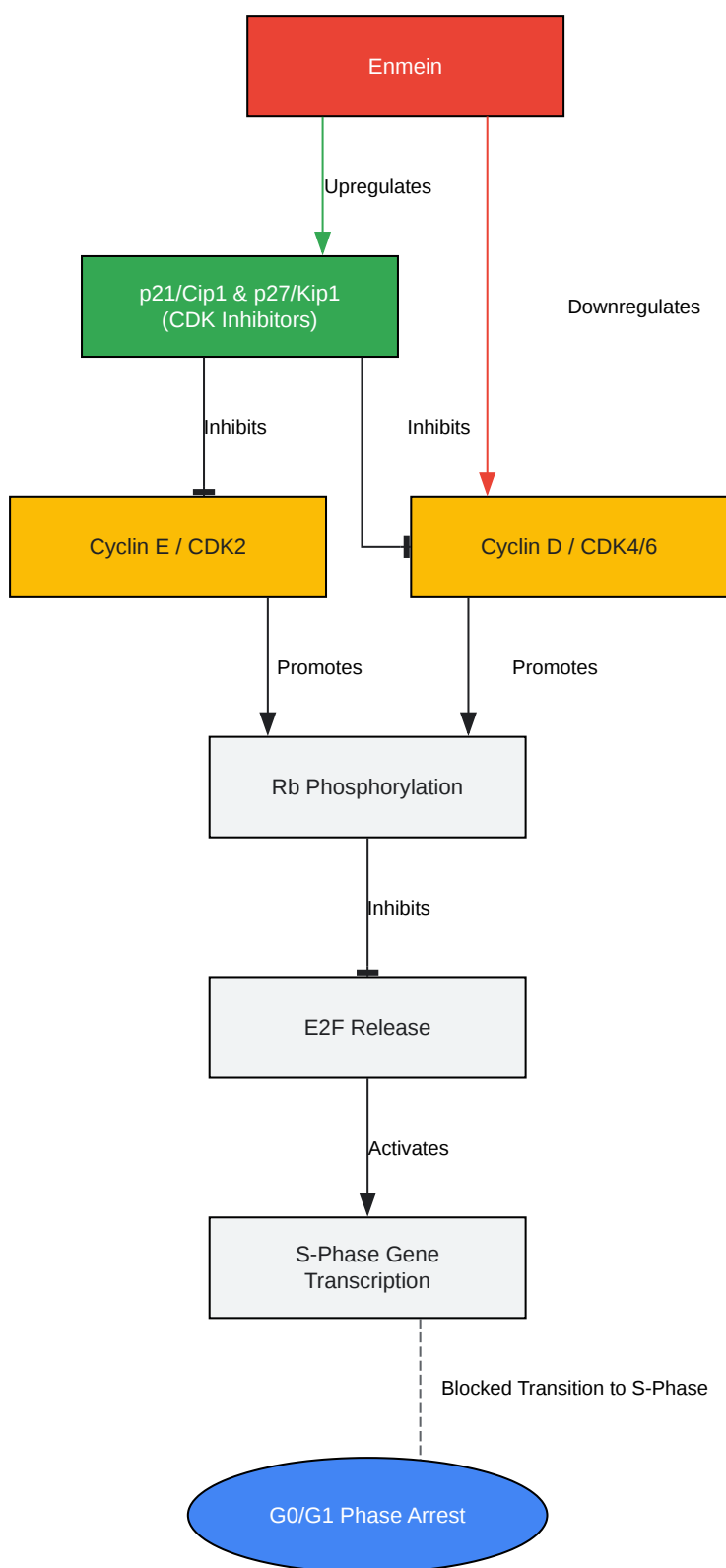
The cell division cycle is a fundamental process that ensures the faithful replication and segregation of genetic material. The G0/G1 phase represents a critical checkpoint where the cell commits to another round of division or enters a quiescent state (G0). Dysregulation of this checkpoint is a hallmark of cancer, leading to uncontrolled proliferation.[1][2] Targeting the G0/G1 transition is therefore a promising strategy in cancer therapy. **Enmein** is a novel investigational compound that has been shown to induce cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of various cancer cell lines.

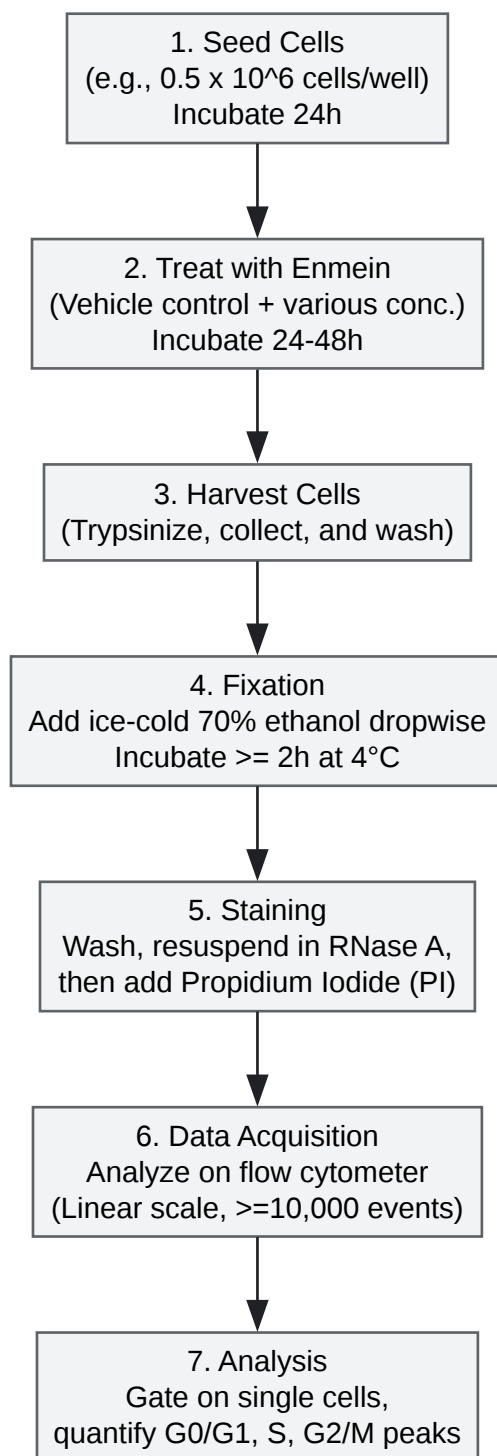
These application notes provide detailed protocols for researchers to study the effects of **Enmein** on the cell cycle, focusing on methods to quantify G0/G1 arrest and elucidate the underlying molecular mechanisms.

Proposed Mechanism of Action

Enmein is hypothesized to induce G0/G1 cell cycle arrest by modulating the expression and activity of key regulatory proteins. The progression from G1 to S phase is primarily controlled by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[3][4] **Enmein** treatment leads to the downregulation of Cyclin D1 and the upregulation of cyclin-dependent kinase

inhibitors (CKIs) such as p21/Cip1 and p27/Kip1.[5] These inhibitors bind to and inactivate the Cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S phase entry and effectively halting the cell cycle in G1.[6]





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